molecular formula C20H15NO4S B13571844 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid

Cat. No.: B13571844
M. Wt: 365.4 g/mol
InChI Key: QAUCZYWIGHSSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound also contains a thiophene ring, which is a five-membered aromatic ring with sulfur.

Preparation Methods

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide. The thiophene ring is then introduced through a series of reactions involving thiophene-3-carboxylic acid and appropriate coupling agents .

Chemical Reactions Analysis

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. The thiophene ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar compounds to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid include:

The uniqueness of this compound lies in its combination of the Fmoc protective group with the thiophene ring, providing distinct reactivity and applications in various fields.

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid

InChI

InChI=1S/C20H15NO4S/c22-19(23)12-9-18(26-11-12)21-20(24)25-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,11,17H,10H2,(H,21,24)(H,22,23)

InChI Key

QAUCZYWIGHSSRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CS4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.